molecular formula C10H15N3S B12497763 6-(3-methylpiperidin-1-yl)pyrimidine-4(3H)-thione

6-(3-methylpiperidin-1-yl)pyrimidine-4(3H)-thione

Cat. No.: B12497763
M. Wt: 209.31 g/mol
InChI Key: WGKGBYPGDQPCTO-UHFFFAOYSA-N
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Description

6-(3-methylpiperidin-1-yl)pyrimidine-4(3H)-thione is a heterocyclic compound that features a pyrimidine ring fused with a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methylpiperidin-1-yl)pyrimidine-4(3H)-thione typically involves the reaction of 3-methylpiperidine with pyrimidine-4-thione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-(3-methylpiperidin-1-yl)pyrimidine-4(3H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(3-methylpiperidin-1-yl)pyrimidine-4(3H)-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-methylpiperidin-1-yl)pyrimidine-4(3H)-thione involves its interaction with specific molecular targets in biological systems. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-methylpiperidin-1-yl)pyrimidine-4(3H)-thione is unique due to its specific combination of a pyrimidine ring with a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H15N3S

Molecular Weight

209.31 g/mol

IUPAC Name

6-(3-methylpiperidin-1-yl)-1H-pyrimidine-4-thione

InChI

InChI=1S/C10H15N3S/c1-8-3-2-4-13(6-8)9-5-10(14)12-7-11-9/h5,7-8H,2-4,6H2,1H3,(H,11,12,14)

InChI Key

WGKGBYPGDQPCTO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=CC(=S)N=CN2

Origin of Product

United States

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